2-(Hydroxymethyl)pyrrolidine-3,4-diol

Übersicht

Beschreibung

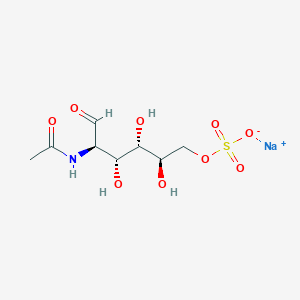

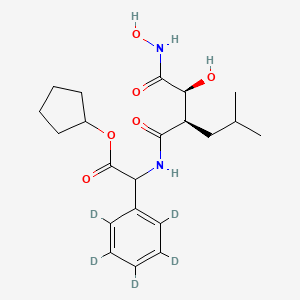

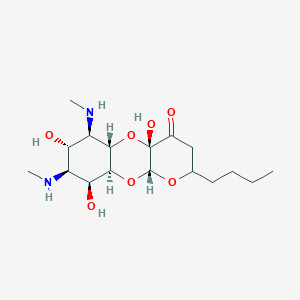

2-(Hydroxymethyl)pyrrolidine-3,4-diol is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. This compound is notable for its hydroxymethyl group attached to the second carbon and hydroxyl groups on the third and fourth carbons. It has a molecular formula of C5H11NO3 and a molecular weight of 133.15 g/mol .

Vorbereitungsmethoden

The synthesis of 2-(Hydroxymethyl)pyrrolidine-3,4-diol can be achieved through various methods. One common approach involves the biooxidation of N-protected aminotetraols. This process includes the following steps :

Bioxidation: N-protected aminotetraols are subjected to biooxidation.

Deprotection: The N-protecting group is removed to yield the desired product.

Another method involves the asymmetric synthesis starting from trans-4-hydroxy-L-proline. This route includes regio- and stereoselective introduction of amino and hydroxyl groups using strategies like tethered aminohydroxylation or epoxide-opening reactions.

Analyse Chemischer Reaktionen

2-(Hydroxymethyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:

Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Etherification: The hydroxyl groups can react with alkyl halides to form ethers.

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.

These reactions are typically carried out under specific conditions using common reagents such as carboxylic acids, alkyl halides, and oxidizing agents.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)pyrrolidine-3,4-diol has several scientific research applications:

Glycosidase Inhibition: Derivatives of this compound have been found to be effective inhibitors of glycosidases, with specific compounds showing good and selective inhibition of alpha-mannosidase.

Anticancer Activity: Novel pyrrolidine 3,4-diol derivatives have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines.

Magnetic and Optical Properties: A new family of nonanuclear lanthanide clusters displaying magnetic and optical properties has been discovered, employing this compound in their synthesis. The Dy(III) member shows single-molecule magnetism behavior, while the Eu(III) analogue exhibits intense red photoluminescence.

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)pyrrolidine-3,4-diol involves its role as a purine nucleoside phosphorylase inhibitor. This enzyme catalyzes the phosphorolytic breakdown of the N-glycosidic bond in beta-(deoxy)ribonucleoside molecules, leading to the formation of free purine bases and pentose-1-phosphate . By inhibiting this enzyme, the compound can interfere with the metabolism of nucleosides, which is crucial for various biological processes.

Vergleich Mit ähnlichen Verbindungen

2-(Hydroxymethyl)pyrrolidine-3,4-diol can be compared with other pyrrolidine derivatives. Similar compounds include:

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB): This compound is also known for its glycosidase inhibitory activity.

Beta-lactam substituted polycyclic fused pyrrolidine alkaloids: These compounds have shown significant antibacterial activity.

The uniqueness of this compound lies in its specific structural arrangement, which allows for diverse chemical reactivity and a wide range of applications in scientific research.

Eigenschaften

CAS-Nummer |

100937-52-8 |

|---|---|

Molekularformel |

C6H14ClNO4 |

Molekulargewicht |

199.63 g/mol |

IUPAC-Name |

2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H |

InChI-Schlüssel |

IFRNNJQXHHLGKS-UHFFFAOYSA-N |

SMILES |

C1C(C(C(N1)CO)O)O |

Kanonische SMILES |

C1C(C(C(N1)C(CO)O)O)O.Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

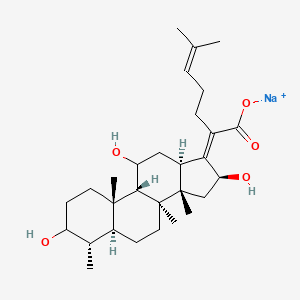

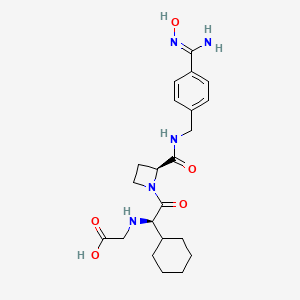

![2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1141146.png)

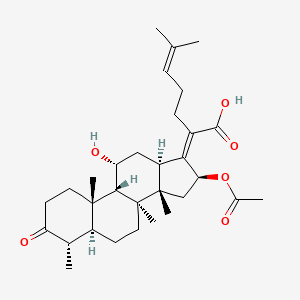

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

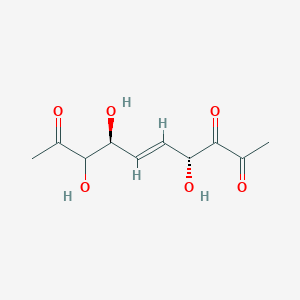

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)